4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-7-3-5-4-9-8-6(1)5/h4,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFOXBVIHVHHJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CON=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677294 | |
| Record name | 4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000303-67-2 | |
| Record name | 4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine typically involves the base-mediated aldol condensation of a suitable precursor. One common method is the condensation of a nitrile oxide with an appropriate dipolarophile to form the isoxazole ring, followed by cyclization to form the fused pyridine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Chemical Applications
THIP serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various organic reactions, including:
- Base-mediated aldol condensation : This reaction leads to the formation of new derivatives such as 3-alkenyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine-4-ones.
- Synthesis of analogs : It can be modified to create analogs of naturally occurring compounds with potential biological activities.
Neuropharmacology
THIP is recognized primarily for its role as a selective agonist of the GABA_A receptor. Its interaction with the α4β3δ subtype enhances chloride ion conductance across neuronal membranes, resulting in decreased neuronal excitability. This mechanism positions THIP as a candidate for treating various neurological conditions:
- Anxiety Disorders : Studies indicate that THIP can significantly reduce anxiety-like behaviors in animal models.
- Sleep Disorders : Its sedative properties have been documented in various studies demonstrating efficacy in promoting sleep without the reinforcement effects associated with traditional GABAergic drugs like benzodiazepines.
Antiviral and Antimicrobial Properties
Recent research has highlighted THIP derivatives' potential antiviral activity against the hepatitis B virus (HBV). In vitro studies have shown that these compounds can inhibit HBV replication effectively. Additionally, preliminary studies suggest antimicrobial properties, although further investigations are necessary to establish efficacy against specific pathogens.
Medicinal Chemistry
THIP is being explored as a pharmaceutical agent targeting neurological pathways. Its unique structural properties allow researchers to investigate its efficacy in treating:
- Anxiety Disorders
- Insomnia
- Hepatitis B Infections
The compound's selective binding to GABA_A receptors suggests potential therapeutic applications without significant side effects typically associated with other GABAergic drugs.
Industrial Applications
In industry, THIP is used in developing new materials with specific electronic or optical properties. Its chemical reactivity allows for the exploration of novel applications in material science.
Case Study 1: Anxiety Reduction
A study involving rodent models demonstrated that administration of THIP resulted in significant reductions in anxiety-like behavior as measured by elevated plus maze tests. The results indicated a dose-dependent response correlating with GABA_A receptor activation.
Case Study 2: Hepatitis B Virus Inhibition
In vitro studies showed that THIP derivatives could inhibit HBV replication effectively. The mechanism appears to involve modulation of host cellular pathways critical for viral replication.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to act as a gamma-aminobutyric acid receptor agonist, which modulates the activity of these receptors in the central nervous system. This interaction can lead to sedative and hypnotic effects, making it a candidate for treating sleep disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoxazolo-Pyridine Derivatives
3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
- Molecular Formula : C₈H₁₂N₂O₂
- MW : 168.19
- Key Differences : The ethoxy substituent at C-3 and the shifted isoxazole ring position ([4,5-c] vs. [4,3-c]) alter electronic properties and steric bulk. This derivative is less reactive toward dehydrogenation compared to the parent compound .
7-Iodo-4,5-dihydroisoxazolo[4,3-c]pyridin-4-one
- Molecular Formula : C₆H₅IN₂O₂
- MW : 264.02
- Key Differences: Halogenation at C-7 (via iodine monochloride) introduces a cross-coupling handle for appending aromatic residues, a critical step in synthesizing acylpyridone natural product analogs .
Pyrazolo-Pyridine Analogs
3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
- Molecular Formula : C₇H₁₁N₃
- MW : 125.18
- Derivatives like 1-phenyl variants (CAS 396133-34-9) are explored as kinase inhibitors due to improved solubility in hydrochloride salt forms .
3-Trifluoromethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine
Thiazolo-Pyridine Derivatives
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine
Functionalized Derivatives
3-Alkenyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-ones
- Molecular Formula : C₉H₁₀N₂O₂ (e.g., 3-(2-phenylethenyl) variant)
- MW : 178.19
- Key Differences : Base-mediated aldol condensation at C-3 generates alkenyl derivatives, which act as masked forms of 3-acyl-4-hydroxypyridin-2-ones. These are precursors to dihydro analogs of acylpyridones with antibacterial and antifungal activities .
Data Table: Structural and Functional Comparison
Biological Activity
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine (THIP) is a bicyclic compound recognized for its significant biological activities, particularly as a selective agonist of the GABA_A receptor. This article explores its biological mechanisms, effects on cellular processes, and potential therapeutic applications.
GABA_A Receptor Interaction
THIP primarily acts as an agonist at GABA_A receptors, specifically influencing the α4β3δ subtype. This interaction enhances the conductance of chloride ions across neuronal membranes, leading to decreased neuronal excitability and promoting sedative effects. The activation of these receptors is crucial in modulating various neurological conditions such as anxiety and insomnia.
Biochemical Pathways
The activation of GABA_A receptors by THIP has been shown to influence intracellular calcium levels and downstream signaling pathways. This modulation can alter gene expression and impact cellular metabolism significantly.
1. Neuropharmacological Effects
THIP’s ability to activate GABA_A receptors positions it as a candidate for treating anxiety disorders and sleep-related issues. Its sedative properties have been documented in various studies demonstrating its efficacy in reducing anxiety-like behaviors in animal models .
2. Antiviral Properties
Recent research has indicated that certain derivatives of tetrahydroisoxazolo compounds exhibit antiviral activity against hepatitis B virus (HBV). These compounds are being explored for their potential in developing treatments for HBV infections, which affect millions globally .
3. Antimicrobial Activity
Preliminary studies suggest that THIP may possess antimicrobial properties, although further investigations are necessary to establish its efficacy against specific pathogens.
Case Studies
- Study on Anxiety Reduction : A study involving rodent models demonstrated that administration of THIP resulted in significant reductions in anxiety-like behavior as measured by elevated plus maze tests. The results indicated a dose-dependent response correlating with GABA_A receptor activation.
- Hepatitis B Virus Inhibition : In vitro studies showed that THIP derivatives could inhibit HBV replication effectively. The mechanism appears to involve modulation of host cellular pathways critical for viral replication .
Data Tables
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bicyclic structure with isoxazole and pyridine | GABA_A receptor agonist |
| Gaboxadol | Conformationally constrained derivative of muscimol | GABA_A receptor agonist |
| Ethyl 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate | Similar bicyclic structure | Potential anxiolytic effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
